molecular formula C13H14FN3 B13176179 4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole

4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole

Cat. No.: B13176179
M. Wt: 231.27 g/mol
InChI Key: BQNGYXFMXLXMPO-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the imidazole and pyrrolidine rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole: Similar structure with a chlorine atom instead of fluorine.

    4-(3-Bromophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole

InChI

InChI=1S/C13H14FN3/c14-10-4-1-3-9(7-10)12-8-16-13(17-12)11-5-2-6-15-11/h1,3-4,7-8,11,15H,2,5-6H2,(H,16,17)

InChI Key

BQNGYXFMXLXMPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC(=CC=C3)F

Origin of Product

United States

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